molecular formula C10H6BrClS B2932899 2-(4-Bromo-phenyl)-5-chloro-thiophene CAS No. 1373223-12-1

2-(4-Bromo-phenyl)-5-chloro-thiophene

Cat. No.: B2932899
CAS No.: 1373223-12-1
M. Wt: 273.57
InChI Key: UTVDCKOEMHYDBE-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenyl)-5-chloro-thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a thiophene ring substituted with a bromine atom at the 4-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Bromo-phenyl)-5-chloro-thiophene involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Another method involves the microwave-assisted C-S cross-coupling reaction using copper(I) iodide (CuI) as the catalyst and acetonitrile as the solvent. This method offers the advantage of shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-phenyl)-5-chloro-thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the thiophene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.

    Electrophilic Substitution: Bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Major Products

    Substitution Products: Various substituted thiophenes depending on the nucleophile or electrophile used.

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Dehalogenated thiophenes or modified thiophene rings.

Scientific Research Applications

2-(4-Bromo-phenyl)-5-chloro-thiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-phenyl)-5-chloro-thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific derivative or analog being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-phenyl)-thiophene: Lacks the chlorine atom at the 5-position.

    2-(4-Chloro-phenyl)-5-bromo-thiophene: Has the bromine and chlorine atoms swapped.

    2-(4-Methyl-phenyl)-5-chloro-thiophene: Contains a methyl group instead of a bromine atom.

Uniqueness

2-(4-Bromo-phenyl)-5-chloro-thiophene is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which can influence its reactivity and properties. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .

Properties

IUPAC Name

2-(4-bromophenyl)-5-chlorothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClS/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVDCKOEMHYDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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